molecular formula C8H10N2O2 B13531345 5-(Cyclopropylmethyl)-1H-pyrazole-3-carboxylic acid

5-(Cyclopropylmethyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B13531345
M. Wt: 166.18 g/mol
InChI Key: WMNFMZBRRUSGLP-UHFFFAOYSA-N
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Description

5-(Cyclopropylmethyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a cyclopropylmethyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Cyclopropylmethyl)-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclopropylmethyl hydrazine with ethyl acetoacetate, followed by cyclization and subsequent hydrolysis to yield the desired carboxylic acid. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylmethyl group, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products:

    Oxidation: Cyclopropylmethyl ketone derivatives.

    Reduction: Cyclopropylmethyl alcohol derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

5-(Cyclopropylmethyl)-1H-pyrazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 5-(Cyclopropylmethyl)-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropylmethyl group can enhance the compound’s binding affinity and specificity, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

    5-Methyl-1H-pyrazole-3-carboxylic acid: Lacks the cyclopropylmethyl group, resulting in different chemical and biological properties.

    5-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid: Positional isomer with the carboxylic acid group at a different position on the pyrazole ring.

    5-(Cyclopropylmethyl)-1H-pyrazole-3-carboxamide: Contains an amide group instead of a carboxylic acid group, affecting its reactivity and applications.

Uniqueness: The presence of the cyclopropylmethyl group in 5-(Cyclopropylmethyl)-1H-pyrazole-3-carboxylic acid imparts unique steric and electronic properties, influencing its reactivity and interactions with biological targets. This makes it a valuable compound for designing new molecules with specific desired properties.

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

5-(cyclopropylmethyl)-1H-pyrazole-3-carboxylic acid

InChI

InChI=1S/C8H10N2O2/c11-8(12)7-4-6(9-10-7)3-5-1-2-5/h4-5H,1-3H2,(H,9,10)(H,11,12)

InChI Key

WMNFMZBRRUSGLP-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC2=CC(=NN2)C(=O)O

Origin of Product

United States

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